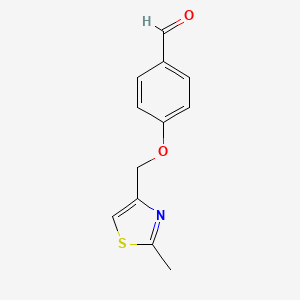

4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde

Description

4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol . It is a heterocyclic compound containing a thiazole ring, which is known for its diverse biological activities and applications in various fields of research.

Properties

IUPAC Name |

4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-9-13-11(8-16-9)7-15-12-4-2-10(6-14)3-5-12/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPYGOIPPJVZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde typically involves the reaction of 2-methylthiazole with 4-formylphenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde serves as an important intermediate in organic synthesis. Its structure allows it to participate in several reactions, including:

- Condensation Reactions : It can undergo condensation with various amines to form Schiff bases, which are valuable in the synthesis of more complex molecules.

- Cross-Coupling Reactions : The compound can be utilized in cross-coupling reactions, such as Suzuki and Heck reactions, to create biaryl compounds that are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been investigated for its biological activities. Some notable applications include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications to the thiazole ring can enhance its efficacy against resistant bacterial strains.

- Anticancer Properties : Research indicates that this compound and its derivatives may inhibit specific cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

- Aromatase Inhibition : Aromatase inhibitors are crucial in treating hormone-dependent cancers such as breast cancer. Compounds related to this compound have been explored for their potential as aromatase inhibitors, showing promising binding affinities in preliminary studies .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Synthesis of Antimicrobial Agents

A study synthesized several derivatives of this compound to evaluate their antimicrobial activity. The results demonstrated that certain modifications enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli.

| Compound | Structure | MIC (µg/mL) |

|---|---|---|

| A | Structure A | 8 |

| B | Structure B | 16 |

| C | Structure C | 32 |

Case Study 2: Anticancer Activity

In another study, researchers tested the effects of a specific derivative on MCF-7 breast cancer cells. The derivative exhibited an IC50 value of 12 µM, indicating significant cytotoxicity compared to control treatments.

| Treatment | IC50 (µM) |

|---|---|

| Control | >100 |

| Compound Derivative | 12 |

Material Science Applications

Beyond medicinal uses, this compound has applications in material science. Its ability to form stable complexes with metal ions makes it suitable for developing sensors and catalysts. Additionally, its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde can be compared with other similar compounds, such as:

4-(Methylthio)benzaldehyde: This compound has a similar structure but with a methylthio group instead of a thiazole ring.

4-((2-Methylthiazol-4-yl)methoxy)benzyl alcohol: This compound is the reduced form of this compound and has different chemical properties and applications. The uniqueness of this compound lies in its thiazole ring, which imparts specific biological activities and makes it a valuable compound for research and development.

Biological Activity

4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and other relevant pharmacological effects based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H11N1O2S1

- Molecular Weight : 225.27 g/mol

- IUPAC Name : 4-(2-methylthiazol-4-yl) methoxybenzaldehyde

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Thiazole compounds are known for their broad-spectrum antimicrobial activity against various pathogens.

Summary of Antimicrobial Studies

A study conducted by Jäsch et al. (2023) investigated the synthesis and antimicrobial activity of thiazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study published in Applied Microbiology International reported that this compound demonstrated cytotoxic activity against human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

The proposed mechanism involves the disruption of cellular processes through interference with microtubule dynamics. Similar thiazole compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is crucial for developing novel anticancer therapies.

Case Studies and Research Findings

- Antibacterial Efficacy : In a comparative study, this compound was found to be more effective than traditional antibiotics against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cytotoxicity in Cancer Models : In vitro tests revealed that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anticancer agent .

- Synergistic Effects : When combined with other antibiotics, such as tetracycline, this compound enhanced the efficacy against biofilm-forming bacteria, indicating possible applications in treating chronic infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.